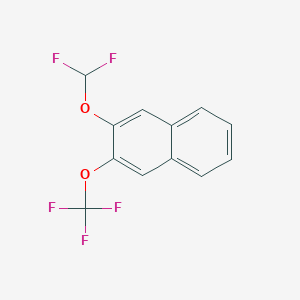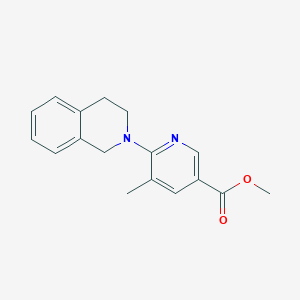
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate moiety linked to a dihydroisoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with nicotinic acid or its esters. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between 3,4-dihydroisoquinoline and methyl nicotinate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or sulfonated nicotinate derivatives.
科学的研究の応用
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.
3,3-Dialkylsubstituted 3,4-Dihydroisocarbostyryls: Exhibits analgesic and anti-inflammatory properties.
1-Methyl-3,4-dihydroisoquinoline: Used in asymmetric transfer reactions.
Uniqueness
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate stands out due to its unique combination of a nicotinate moiety and a dihydroisoquinoline structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChIキー |
ILBFLCWPORQFNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)

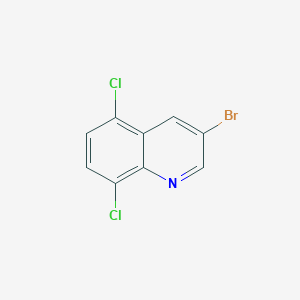
![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


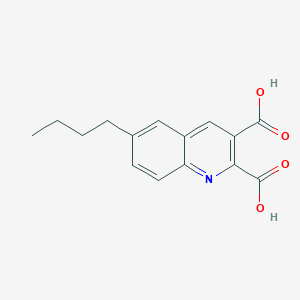
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

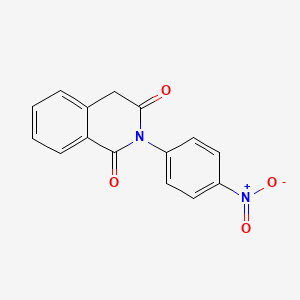
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)


